![molecular formula C13H17N3O2 B2459718 3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339099-33-1](/img/structure/B2459718.png)
3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene, commonly known as PDD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDD is a spirocyclic compound that contains a pyrimidine ring, an oxirane ring, and a piperazine ring. The unique structure of PDD makes it an interesting compound for research.
Mechanism of Action
The mechanism of action of PDD is not fully understood. However, it has been proposed that PDD exerts its antitumor activity by inducing apoptosis through the activation of caspases. PDD has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
PDD has been shown to have a variety of biochemical and physiological effects. PDD has been found to induce DNA damage and inhibit the growth of cancer cells. PDD has also been shown to inhibit the replication of viruses. In addition, PDD has been found to have an effect on the immune system by increasing the production of cytokines.
Advantages and Limitations for Lab Experiments
PDD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PDD has also been shown to have a low toxicity profile. However, one limitation of PDD is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for research on PDD. One potential application of PDD is in the development of new antitumor drugs. Further research is needed to fully understand the mechanism of action of PDD and its effects on different cell types. In addition, the potential for PDD to be used as an antiviral and antibacterial agent should be explored.
Synthesis Methods
PDD can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of PDD involves the reaction of a pyrimidine derivative with epichlorohydrin and a piperazine derivative in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
PDD has been studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial activities. PDD has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PDD has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
properties
IUPAC Name |
3-pyrimidin-2-yl-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-11-18-13(17-10-1)4-8-16(9-5-13)12-14-6-3-7-15-12/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTFZFDLYXGFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2459639.png)

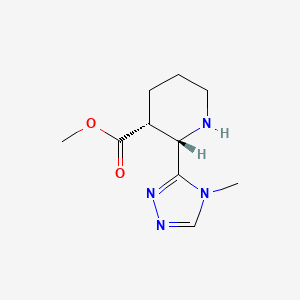
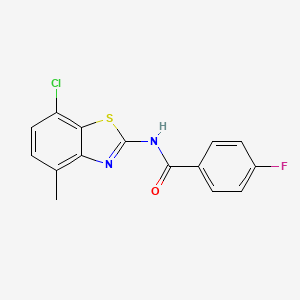
![1-(4-Methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol](/img/structure/B2459645.png)
![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)
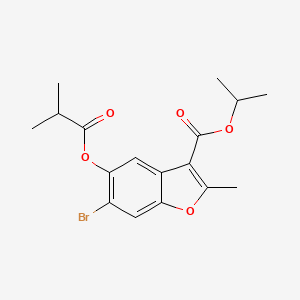
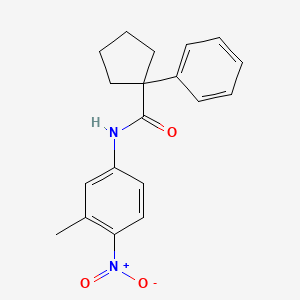

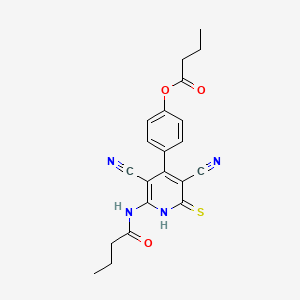
![N-[6-Chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2459658.png)